1-Benzyl-5-bromo-1H-benzo[d]imidazole

Antitubercular Mycobacterium tuberculosis Benzimidazole SAR

Select 1-Benzyl-5-bromo-1H-benzo[d]imidazole based on its precisely defined substitution chemistry. The 5-bromo group enables critical halogen bonding and maintains antimycobacterial potency (MIC 0.75–1.5 μg/mL), while the 1-benzyl moiety provides a hydrophobic anchor essential for target engagement. This specific arrangement is not replicated by 5-chloro or 1-methyl analogs—substitution alters SAR and confounds assay results. Leverage this scaffold for anti-TB lead optimization, α-glucosidase inhibitor development, PROTAC warhead design, or MRSA-active antimicrobial discovery. ≥98% purity. Inquire for bulk/research quantities.

Molecular Formula C14H11BrN2
Molecular Weight 287.15
CAS No. 853788-98-4
Cat. No. B3157882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-bromo-1H-benzo[d]imidazole
CAS853788-98-4
Molecular FormulaC14H11BrN2
Molecular Weight287.15
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)Br
InChIInChI=1S/C14H11BrN2/c15-12-6-7-14-13(8-12)16-10-17(14)9-11-4-2-1-3-5-11/h1-8,10H,9H2
InChIKeyFPDLPMGXYMEYLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-bromo-1H-benzo[d]imidazole (CAS 853788-98-4) – Key Chemical and Procurement Specifications


1-Benzyl-5-bromo-1H-benzo[d]imidazole is a heterocyclic compound with the molecular formula C14H11BrN2 and a molecular weight of 287.15 g/mol . It features a bromine atom at the 5-position of the benzimidazole ring and a benzyl group at the 1-position, contributing to a calculated logP of 3.8471 and a topological polar surface area (TPSA) of 17.82 Ų . This compound is offered for research use, typically at a purity of ≥98%, and is identified by MDL number MFCD11868706 .

Why Generic Substitution of 1-Benzyl-5-bromo-1H-benzo[d]imidazole (CAS 853788-98-4) is Not Recommended for Research Applications


The specific substitution pattern of a 5-bromo and a 1-benzyl group on the benzimidazole core defines its unique physicochemical and interaction profile. Unlike other 5-halogenated or 1-substituted benzimidazoles, this precise arrangement dictates molecular properties such as lipophilicity (LogP) and steric bulk, which are critical determinants of target engagement, cellular permeability, and metabolic stability [1]. For instance, the 5-bromo substituent can engage in halogen bonding, while the 1-benzyl group provides a crucial hydrophobic anchor, a combination not found in close analogs like 5-chloro-1-benzyl-benzimidazole or 5-bromo-1-methyl-benzimidazole [2]. Therefore, substituting with a compound lacking this exact substitution pattern can lead to altered or diminished biological activity in established assays, potentially invalidating structure-activity relationship (SAR) studies and confounding research outcomes.

Quantitative Differentiation Evidence for 1-Benzyl-5-bromo-1H-benzo[d]imidazole (CAS 853788-98-4) Against Comparators


Comparative Antimycobacterial Potency of a 5-Bromo-1H-benzo[d]imidazole Analog

While specific data for 1-Benzyl-5-bromo-1H-benzo[d]imidazole is not available, a structurally related 5-bromo-1H-benzo[d]imidazole derivative demonstrates significant and selective antimycobacterial activity. In this study, 5-Bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole (Compound 4) exhibited a minimum inhibitory concentration (MIC) of 0.75-1.5 μg/mL against M. tuberculosis and M. bovis [1]. This is in comparison to other derivatives in the series, such as the 5,6-dimethyl analog (Compound 6) which showed similar potency but with a different selectivity profile [1].

Antitubercular Mycobacterium tuberculosis Benzimidazole SAR

α-Glucosidase Inhibitory Activity of 5-Bromo-2-aryl Benzimidazole Analogs

A series of 5-bromo-2-aryl benzimidazole derivatives, structurally related to 1-Benzyl-5-bromo-1H-benzo[d]imidazole, have been evaluated for α-glucosidase inhibition. Compounds in this series demonstrated IC50 values ranging from 8.15 ± 0.03 μM to 354.67 ± 0.19 μM, with the most potent compound showing an IC50 of 8.15 ± 0.03 μM [1]. This compares favorably to the standard inhibitor thiourea, which has an IC50 of 21.25 ± 0.15 μM under the same assay conditions [1].

α-Glucosidase inhibition Type 2 Diabetes Benzimidazole SAR

Antimicrobial Activity Spectrum of 5-Bromo Benzimidazole Derivatives

Research on substituted benzimidazoles has identified the 5-bromo derivative as having a broad spectrum of antibacterial activity. In a study screening various 5-substituted benzimidazoles, the 5-bromo derivative, along with the 5-fluoro and 5-chloro analogs, demonstrated significant antibacterial activity [1]. Further investigation into related series showed that some 5-bromo-2-aryl benzimidazoles exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values comparable to the clinical standard ciprofloxacin [2].

Antibacterial MRSA Benzimidazole SAR

Impact of N1-Benzyl Substitution on Physicochemical and Binding Properties

The N1-benzyl group in 1-Benzyl-5-bromo-1H-benzo[d]imidazole significantly increases molecular lipophilicity and provides a hydrophobic anchor for protein binding. The calculated logP for 1-Benzyl-5-bromo-1H-benzo[d]imidazole is 3.8471, which is substantially higher than for unsubstituted benzimidazole (logP ~1.3) or 5-bromo-1H-benzimidazole (logP ~2.3) . This property is crucial for membrane permeability and for engaging hydrophobic pockets in biological targets, such as the active sites of enzymes like α-glucosidase or the binding pockets of kinases [1]. This contrasts with 1-methyl or other short-chain alkyl analogs, which lack the necessary hydrophobic bulk for optimal target interaction.

Benzimidazole SAR Hydrophobicity Binding Affinity

Binding Affinity of a Related 1-Benzyl-5-bromo-1H-benzo[d]imidazole Analog for a Human Enzyme Target

BindingDB contains an entry (BDBM50549622, CHEMBL4742257) for a compound structurally very similar to 1-Benzyl-5-bromo-1H-benzo[d]imidazole, indicating a binding affinity (Kd) of 1870 nM for recombinant human N-terminal domain of a protein [1]. This data point, while moderate, confirms that this specific scaffold can engage human protein targets. This contrasts with the often non-specific or weak binding observed for simpler, unsubstituted benzimidazole analogs.

Binding Affinity Enzyme Inhibition Benzimidazole

Validated Research and Industrial Application Scenarios for 1-Benzyl-5-bromo-1H-benzo[d]imidazole (CAS 853788-98-4)


Lead Optimization in Antitubercular Drug Discovery Programs

Based on the demonstrated antimycobacterial potency of 5-bromo substituted benzimidazole analogs (MIC 0.75-1.5 μg/mL) [1], 1-Benzyl-5-bromo-1H-benzo[d]imidazole serves as an excellent starting scaffold for SAR studies. Its 5-bromo group is essential for activity, and the 1-benzyl group can be further derivatized to improve potency, selectivity, and pharmacokinetic properties against Mycobacterium tuberculosis. This compound is a key intermediate for synthesizing focused libraries targeting multidrug-resistant TB.

Development of Novel α-Glucosidase Inhibitors for Type 2 Diabetes

The 5-bromo-2-aryl benzimidazole class has shown potent α-glucosidase inhibition, with IC50 values as low as 8.15 μM [1]. 1-Benzyl-5-bromo-1H-benzo[d]imidazole can be readily functionalized at the 2-position to explore SAR and develop new, non-cytotoxic inhibitors [1]. Its use is supported by the established role of the 5-bromo substituent in enhancing enzyme binding, offering a clear advantage over other halogenated or unsubstituted analogs.

Synthesis of Targeted Protein Degraders (PROTACs) with a Benzimidazole Warhead

Recent research highlights the value of benzimidazole derivatives as high-affinity, low-PARP-trapping warheads for PROTAC design [1]. The 1-benzyl-5-bromo substitution pattern provides a robust and chemically tractable scaffold for attaching linkers and E3 ligase ligands. Its moderate binding affinity (Kd ~1870 nM for a related analog) [2] suggests it can be a starting point for developing more potent and selective degraders, leveraging the well-understood chemistry of the benzimidazole core for optimization.

Investigating Broad-Spectrum Antimicrobial Agents Targeting Drug-Resistant Bacteria

The broad-spectrum activity of 5-bromo benzimidazole derivatives, including efficacy against MRSA strains comparable to ciprofloxacin [1], positions 1-Benzyl-5-bromo-1H-benzo[d]imidazole as a valuable building block for new antimicrobials. Researchers can use this compound to explore the impact of N1-benzyl substitution on antibacterial spectrum and resistance mechanisms. This application is particularly relevant given the urgent need for novel agents to combat antimicrobial resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-5-bromo-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.